

# In Vitro Antiviral Profile of GRP-60367 Hydrochloride: A Technical Guide

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## Compound of Interest

Compound Name: GRP-60367 hydrochloride

Cat. No.: B10824719

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This technical guide provides an in-depth overview of the in vitro antiviral activity of **GRP-60367 hydrochloride**, a novel first-in-class, potent, and specific direct-acting inhibitor of the Rabies virus (RABV). This document collates available quantitative data, details key experimental methodologies, and visualizes the underlying mechanisms and workflows.

## Core Antiviral Activity

**GRP-60367 hydrochloride** demonstrates potent antiviral activity against Rabies virus by specifically targeting the RABV glycoprotein (G protein), thereby blocking viral entry into host cells.<sup>[1]</sup> Its efficacy has been demonstrated across various cell lines and against different strains of the virus.

## Quantitative Antiviral Data

The antiviral potency and cytotoxicity of GRP-60367 have been quantified through a series of in vitro assays. The following tables summarize the key findings.

Table 1: Antiviral Potency (EC50) of GRP-60367 Against Rabies Virus Strains

Virus Strain / Recombinant Virus	EC50 Value
Recombinant VSV expressing RABV G (recVSV-ΔG-eGFP-GRABV)	5 nM[1]
RABV-SAD-B19	0.27 μM[1]
Recombinant RABV-CVS-N2c	2.63 μM[1]
Bat Isolate	Insensitive (up to 10 μM)[1]

Table 2: Antiviral Potency (EC50) of GRP-60367 in Different Host Cell Lines

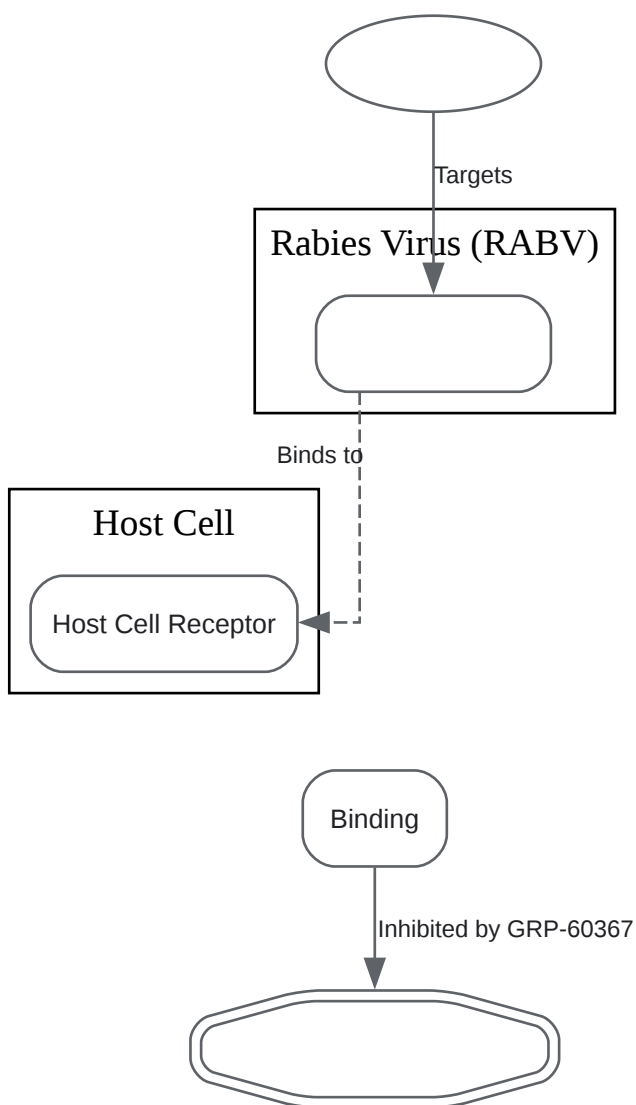
Cell Line	EC50 Value Range
Various Host Cell Lines	2 to 52 nM[1]

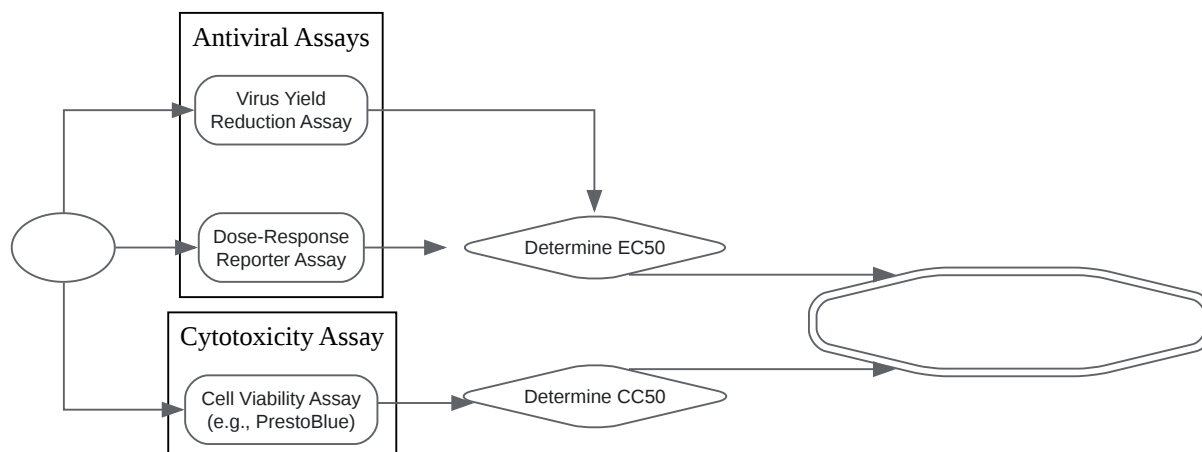
Table 3: Cytotoxicity Profile of GRP-60367

Assay Parameter	Result
Morphological Signs of Cytotoxicity or Altered Cell Metabolic Activity	Not detected up to 300 μM after 48-hour exposure[1]

## Mechanism of Action: Viral Entry Inhibition

GRP-60367 acts as a viral entry inhibitor. Time-of-addition studies have confirmed that the compound is most effective when introduced early in the infection process, consistent with the inhibition of viral entry.[1] The molecular target has been identified as the RABV G protein, a crucial component for the virus to attach to and enter host cells.





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## References

- 1. Identification and Characterization of a Small-Molecule Rabies Virus Entry Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
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